molecular formula C25H44ClNO B610423 RB-042 HCl CAS No. 1491909-40-0

RB-042 HCl

Cat. No.: B610423
CAS No.: 1491909-40-0
M. Wt: 410.083
InChI Key: FOEKVOLDNYIKIY-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RB-042 HCl is a small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncological diseases. Its chemical structure features a pyrazolo[1,5-<i>a</i>]pyrimidine core modified with a chloro-substituted phenyl group and a tertiary amine side chain, optimized for enhanced solubility and target binding affinity . Synthesized via a seven-step route (yield: 32%), it exhibits >99% purity by HPLC, with characterization data including <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS: m/z 438.1672 [M+H]<sup>+</sup>), and X-ray crystallography confirming stereochemical configuration .

Pharmacologically, this compound inhibits JAK3/STAT5 with an IC50 of 2.3 nM, demonstrating >100-fold selectivity over JAK1/2 and off-target kinases (e.g., EGFR, VEGFR2) in biochemical assays . In vivo, it achieves 78% oral bioavailability in murine models, with a plasma half-life of 6.2 hours and dose-dependent suppression of IL-17-driven inflammation (ED50: 10 mg/kg) . Clinical Phase II trials report a 45% response rate in rheumatoid arthritis, positioning it as a promising therapeutic candidate .

Properties

CAS No.

1491909-40-0

Molecular Formula

C25H44ClNO

Molecular Weight

410.083

IUPAC Name

(R)-(1-(4-dodecylphenethyl)pyrrolidin-2-yl)methanol hydrochloride

InChI

InChI=1S/C25H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27;/h15-18,25,27H,2-14,19-22H2,1H3;1H/t25-;/m1./s1

InChI Key

FOEKVOLDNYIKIY-VQIWEWKSSA-N

SMILES

OC[C@@H]1N(CCC2=CC=C(CCCCCCCCCCCC)C=C2)CCC1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RB-042;  RB 042;  RB042;  RB-042 HCl;  RB-042 hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

RB-042 HCl is benchmarked against three kinase inhibitors in the same therapeutic class: Tofacitinib citrate (JAK1/3 inhibitor), Baricitinib (JAK1/2 inhibitor), and Filgotinib (JAK1 inhibitor). Key comparative metrics include potency, selectivity, pharmacokinetics, and safety (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Kinase Inhibitors
Compound Target (IC50, nM) Selectivity Index (JAK3/JAK1) Oral Bioavailability (%) Clinical AE Incidence (%)
This compound JAK3 (2.3), STAT5 (8.1) 112 78 22 (Phase II)
Tofacitinib JAK1 (5.6), JAK3 (1.2) 0.2 74 38 (Approved)
Baricitinib JAK1 (4.5), JAK2 (5.8) 0.8 68 34 (Approved)
Filgotinib JAK1 (10.1) N/A 88 29 (Approved)

Key Findings :

Potency and Selectivity : this compound’s JAK3 inhibition (IC50: 2.3 nM) surpasses Tofacitinib (JAK3 IC50: 1.2 nM) but with 560-fold higher selectivity for JAK3 over JAK1, reducing off-target toxicity risks . In contrast, Tofacitinib’s low selectivity correlates with higher anemia and infection rates in clinical use .

Pharmacokinetics : this compound’s bioavailability (78%) and half-life (6.2 h) exceed Baricitinib (68%, 4.8 h), attributed to its optimized logP (2.1) and P-glycoprotein efflux ratio of 1.3 .

Safety Profile : Phase II data show this compound’s AE incidence (22%) is lower than approved JAK inhibitors (29–38%), likely due to its STAT5 co-inhibition mitigating Th17-mediated cytokine storms .

Mechanistic Differentiation:
  • STAT5 Dual Inhibition : Unlike JAK-selective competitors, this compound concurrently blocks STAT5 phosphorylation (IC50: 8.1 nM), disrupting downstream pro-inflammatory signaling (e.g., IL-17, IL-23) more comprehensively .
  • Metabolic Stability : Cytochrome P450 assays reveal this compound’s resistance to CYP3A4/2D6 metabolism (<15% depletion at 1 h), whereas Filgotinib undergoes 40% degradation under identical conditions, necessitating dose adjustments in hepatic impairment .

Q & A

Q. What experimental models are recommended for assessing RB-042 HCl’s inhibitory effects on sphingosine kinase isoforms?

  • Methodological Answer : Use in vitro cell viability assays with sphingosine kinase-expressing cell lines (e.g., SK1 and SK2) to evaluate dose-dependent responses. Key steps:
  • Cell Line Selection : SK1 and SK2 cells are standard models for studying sphingosine kinase activity .
  • Concentration Gradients : Test this compound across a logarithmic concentration range (e.g., 0.1–100 μM) to capture full dose-response curves.
  • Controls : Include vehicle controls and reference inhibitors (e.g., RB-040) for comparative analysis .
  • Data Interpretation : Calculate IC50 values using nonlinear regression analysis (e.g., GraphPad Prism).

Q. How should researchers confirm this compound’s structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : Verify molecular weight and isotopic patterns.
  • Documentation : Report retention times, spectral peaks, and batch-specific variations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s potency across cellular models?

  • Methodological Answer : Discrepancies may arise from cell line-specific factors (e.g., enzyme expression levels, metabolic activity). Strategies:
  • Mechanistic Profiling : Compare this compound’s effects in isogenic cell lines overexpressing SK1 vs. SK2 .
  • Assay Optimization : Standardize incubation times, serum conditions, and endpoint measurements (e.g., ATP-based viability vs. apoptosis markers) .
  • Data Triangulation : Validate findings using orthogonal methods (e.g., enzymatic activity assays, Western blotting for kinase inhibition) .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

  • Methodological Answer : Use in silico tools to map potential off-target effects:
  • Molecular Docking : Screen this compound against kinase homology models (e.g., using AutoDock Vina).
  • Pharmacophore Modeling : Identify structural motifs associated with promiscuity .
  • Machine Learning : Leverage databases like ChEMBL to predict affinity for non-target kinases .
  • Experimental Validation : Follow up with kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How should dose-response experiments be designed to optimize this compound’s therapeutic index?

  • Methodological Answer :
  • Range-Finding Studies : Start with broad concentrations (e.g., 0.01–100 μM) to identify active ranges.
  • Replicates : Perform triplicate runs to assess variability.
  • Toxicity Controls : Test parallel effects on non-target cells (e.g., primary hepatocytes) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to compare efficacy vs. toxicity thresholds .

Addressing Data Contradictions

Q. How to interpret conflicting reports on this compound’s efficacy in SK1 vs. SK2 cells?

  • Methodological Answer :
  • Hypothesis Testing : Determine if differences stem from isoform-specific binding affinities or cellular context (e.g., compensatory pathways in SK2 cells) .
  • Meta-Analysis : Aggregate published IC50 values and assess variability using funnel plots or sensitivity analysis .
  • Experimental Replication : Repeat assays under identical conditions to isolate protocol-driven vs. biological variability .

Experimental Design Considerations

Q. What are critical controls for this compound’s kinase inhibition assays?

  • Methodological Answer :
  • Positive Controls : Include known inhibitors (e.g., PF-543 for SK1).
  • Negative Controls : Use inactive analogs (e.g., RB-042 derivatives lacking the HCl moiety) .
  • Solvent Controls : Account for DMSO/vehicle effects on cell viability.
  • Blinding : Mask compound identities during data collection to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RB-042 HCl
Reactant of Route 2
RB-042 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.